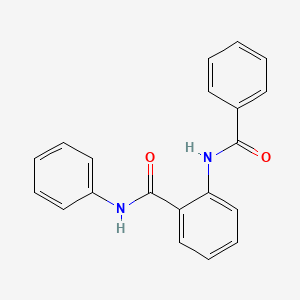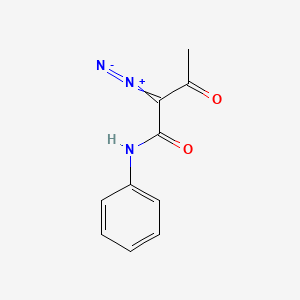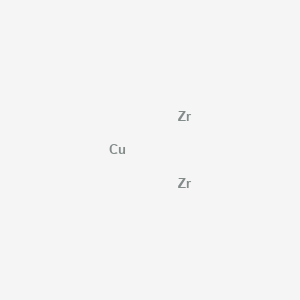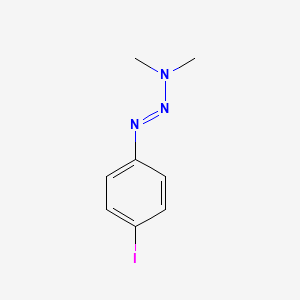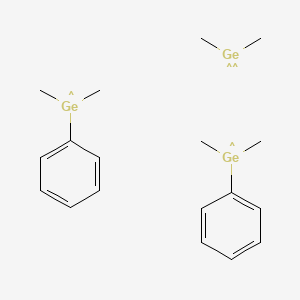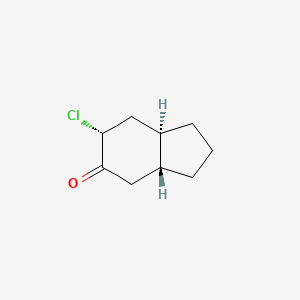
5H-inden-5-one, 6-chlorooctahydro-, (3aR,6R,7aR)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-inden-5-one, 6-chlorooctahydro-, (3aR,6R,7aR)- is a chemical compound known for its unique structure and properties. This compound is part of the indanone family, characterized by a fused ring system that includes a ketone group. The presence of a chlorine atom and the specific stereochemistry (3aR,6R,7aR) further distinguishes this compound from other indanones.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H-inden-5-one, 6-chlorooctahydro-, (3aR,6R,7aR)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a chlorinated precursor, which undergoes cyclization in the presence of a strong acid catalyst. The reaction conditions often require precise temperature control and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously monitored. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
5H-inden-5-one, 6-chlorooctahydro-, (3aR,6R,7aR)- can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
5H-inden-5-one, 6-chlorooctahydro-, (3aR,6R,7aR)- has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 5H-inden-5-one, 6-chlorooctahydro-, (3aR,6R,7aR)- exerts its effects involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. The chlorine atom may also play a role in modulating the compound’s reactivity and binding affinity. Pathways involved in its mechanism of action include enzyme inhibition and receptor binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-Dihydro-1H-pyridin-2-ones: These compounds share a similar fused ring structure but differ in their functional groups and stereochemistry.
Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine: Another compound with a complex ring system, used primarily in energetic materials.
Uniqueness
5H-inden-5-one, 6-chlorooctahydro-, (3aR,6R,7aR)- is unique due to its specific stereochemistry and the presence of a chlorine atom, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Eigenschaften
CAS-Nummer |
20030-91-5 |
|---|---|
Molekularformel |
C9H13ClO |
Molekulargewicht |
172.65 g/mol |
IUPAC-Name |
(3aR,6R,7aR)-6-chloro-1,2,3,3a,4,6,7,7a-octahydroinden-5-one |
InChI |
InChI=1S/C9H13ClO/c10-8-4-6-2-1-3-7(6)5-9(8)11/h6-8H,1-5H2/t6-,7-,8-/m1/s1 |
InChI-Schlüssel |
DGPYDWYKOLPYRD-BWZBUEFSSA-N |
Isomerische SMILES |
C1C[C@@H]2C[C@H](C(=O)C[C@H]2C1)Cl |
Kanonische SMILES |
C1CC2CC(C(=O)CC2C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


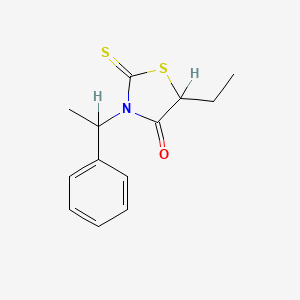
![Benzo[c]phenanthren-4-ol](/img/structure/B14710878.png)
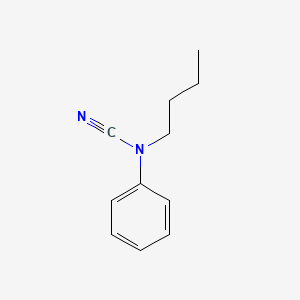
![7,8,9,10-Tetrahydrobenzo[b]cyclohepta[e]pyran-11(6H)-one](/img/structure/B14710895.png)
